N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide
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Overview
Description
N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]acetamide is a complex organic compound with the molecular formula C14H12Br2Cl3N3O2. This compound is notable for its unique structure, which includes multiple halogen atoms and a pyrazole ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]acetamide typically involves multiple steps. One common method includes the reaction of 2,4,6-trichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then brominated using bromine in acetic acid to introduce the bromine atoms at the 4 and 5 positions. Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. This often includes the use of automated reactors and precise control of temperature and reaction times to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the bromine atoms, leading to debrominated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often use reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce debrominated derivatives .
Scientific Research Applications
N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]acetamide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]pivalamide
- N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]propionamide
Uniqueness
N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]acetamide is unique due to its specific combination of halogen atoms and the pyrazole ring structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H6Br2Cl3N3O2 |
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Molecular Weight |
478.3 g/mol |
IUPAC Name |
N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C11H6Br2Cl3N3O2/c1-4(20)17-9-11(12,13)10(21)19(18-9)8-6(15)2-5(14)3-7(8)16/h2-3H,1H3,(H,17,18,20) |
InChI Key |
ZJORHJAVVUDVMC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(=O)C1(Br)Br)C2=C(C=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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